2-chloro-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-chloro-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a chlorinated acetamide derivative, characterized by the presence of a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2-phenoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-phenoxyethanol, chloroacetyl chloride, and ammonia
Catalysts: Triethylamine or other suitable bases
Equipment: Large-scale reactors with temperature and pressure control
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenoxyethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophilic reagents
Solvents: Organic solvents such as dichloromethane, ethanol, or water
Catalysts: Bases like triethylamine or acids like hydrochloric acid
Temperature: Varies depending on the reaction, typically room temperature to 100°C
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Hydrolysis Products: Carboxylic acids and amines
Oxidation Products: Phenoxyacetic acid derivatives
Scientific Research Applications
2-chloro-N-(2-phenoxyethyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-phenoxyethyl)acetamide
- 2-chloro-N-(3-phenylpropyl)acetamide
- 2-chloro-N-(2,6-xylyl)acetamide
Uniqueness
This compound is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBCOAPBKVRSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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